

In-Depth Technical Guide: 2-Methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

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CAS Number: 53078-70-9 (Note on CAS Number: The CAS number 57297-33-3 provided in the topic query does not correspond to **2-Methoxy-5-methylbenzonitrile**. The correct and consistently referenced CAS number for this compound is 53078-70-9.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **2-Methoxy-5-methylbenzonitrile**. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2-Methoxy-5-methylbenzonitrile** is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Physical Form	Solid	[1]
Boiling Point	160 °C at 15 mmHg	[1]
Density	1.063 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.5430	[1]
Solubility	Information not quantitatively available. Generally, benzonitriles exhibit moderate solubility in organic solvents.	

Spectroscopic Data Summary

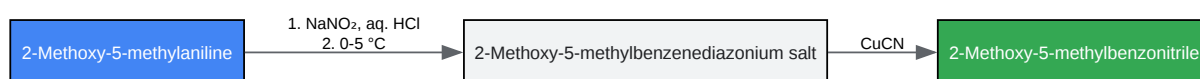
Technique	Data	Reference
^1H NMR	Spectral data is available, but specific chemical shifts have not been located in the searched literature.	[2]
^{13}C NMR	Spectral data is available, but specific chemical shifts have not been located in the searched literature.	[2]
Infrared (IR) Spectroscopy	Spectral data is available, but specific peak information has not been located in the searched literature.	[2]
Mass Spectrometry (MS)	Spectral data is available, but specific m/z values have not been located in the searched literature.	[2]

Synthesis

A plausible and widely used method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4][5] This reaction provides a versatile pathway to introduce a cyano group onto an aromatic ring.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis of **2-Methoxy-5-methylbenzonitrile** can be envisioned to start from the readily available precursor, 2-methoxy-5-methylaniline. The overall transformation involves two key steps: diazotization of the primary amine followed by cyanation using a copper(I) cyanide catalyst.



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Caption: Proposed synthesis of **2-Methoxy-5-methylbenzonitrile** via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, detailed experimental protocol for the synthesis of **2-Methoxy-5-methylbenzonitrile** via the Sandmeyer reaction, based on established procedures for similar transformations. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

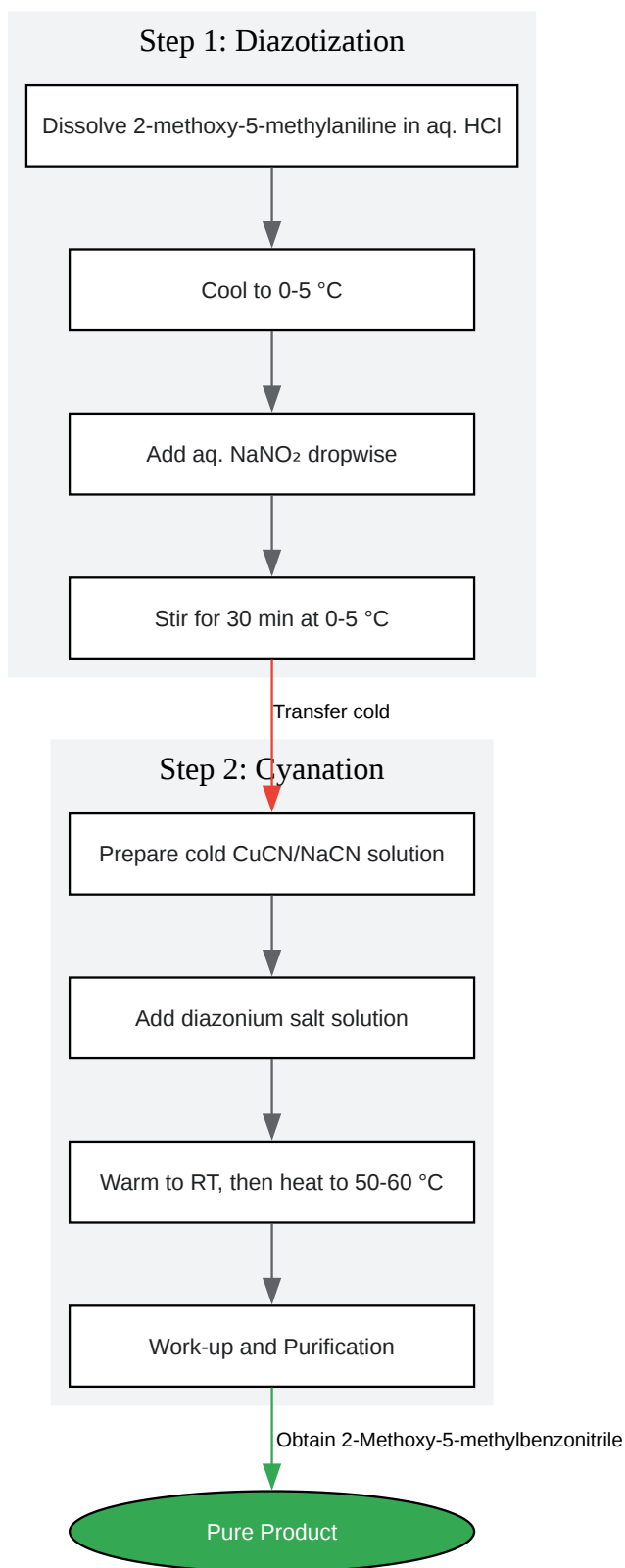
Step 1: Diazotization of 2-Methoxy-5-methylaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, and then cool it to 0-5 °C.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

- Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Methoxy-5-methylbenzonitrile**.



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Caption: Workflow for the synthesis of **2-Methoxy-5-methylbenzonitrile**.

Potential Biological and Pharmacological Relevance

While specific studies on the biological activity of **2-Methoxy-5-methylbenzonitrile** are not readily available in the reviewed literature, the benzonitrile scaffold and methoxy-substituted aromatic rings are common motifs in pharmacologically active compounds.

- **Benzonitrile Moiety:** The nitrile group can act as a versatile synthetic handle for the preparation of other functional groups such as amines, amides, and carboxylic acids, which are prevalent in drug molecules. It can also participate in hydrogen bonding interactions with biological targets.
- **Methoxy Group:** The presence of a methoxy group on an aromatic ring can influence a molecule's metabolic stability, solubility, and binding affinity to target proteins. It is a common feature in many natural products and synthetic pharmaceuticals.
- **Substituted Benzonitriles:** This class of compounds has been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern on the benzene ring is crucial for determining the pharmacological profile.

Given the structural features of **2-Methoxy-5-methylbenzonitrile**, it could serve as a valuable building block in the synthesis of novel compounds for drug discovery programs. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

Safety Information

2-Methoxy-5-methylbenzonitrile is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methoxy-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350759#2-methoxy-5-methylbenzonitrile-cas-number-57297-33-3]

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